molecular formula C21H16N2O B5817503 2-(2-methoxyphenyl)-3-phenylquinoxaline

2-(2-methoxyphenyl)-3-phenylquinoxaline

Cat. No. B5817503
M. Wt: 312.4 g/mol
InChI Key: GRHHTAWTWPMOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-3-phenylquinoxaline, also known as MPQ, is a quinoxaline derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied for its biochemical and physiological effects, as well as its mechanism of action. In

Scientific Research Applications

2-(2-methoxyphenyl)-3-phenylquinoxaline has been studied for its potential applications in scientific research, including its use as a fluorescent probe for imaging. It has shown promise as a tool for studying the uptake and transport of molecules in cells. Additionally, 2-(2-methoxyphenyl)-3-phenylquinoxaline has been studied for its potential use as an anti-cancer agent, as it has shown cytotoxic effects on cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-3-phenylquinoxaline is not fully understood, but it is believed to involve the inhibition of mitochondrial function and the induction of apoptosis in cancer cells. 2-(2-methoxyphenyl)-3-phenylquinoxaline has also been shown to interact with proteins involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-3-phenylquinoxaline has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit mitochondrial function, and alter the expression of genes involved in cell signaling pathways. Additionally, 2-(2-methoxyphenyl)-3-phenylquinoxaline has been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methoxyphenyl)-3-phenylquinoxaline in lab experiments is its high purity and stability. It has also been shown to have low toxicity in vitro. However, its cytotoxic effects on cancer cells may limit its use in certain experiments. Additionally, 2-(2-methoxyphenyl)-3-phenylquinoxaline may not be suitable for use in vivo due to its potential toxicity and lack of specificity.

Future Directions

For research involving 2-(2-methoxyphenyl)-3-phenylquinoxaline include exploring its potential use as a fluorescent probe, its antioxidant properties, and its use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-(2-methoxyphenyl)-3-phenylquinoxaline involves the reaction of 2-methoxyaniline and 2-nitrobenzaldehyde in the presence of a catalyst such as sodium methoxide. The resulting intermediate is then reduced using hydrogen gas and a palladium catalyst to yield 2-(2-methoxyphenyl)-3-phenylquinoxaline. This method has been optimized to produce high yields of pure 2-(2-methoxyphenyl)-3-phenylquinoxaline.

properties

IUPAC Name

2-(2-methoxyphenyl)-3-phenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-24-19-14-8-5-11-16(19)21-20(15-9-3-2-4-10-15)22-17-12-6-7-13-18(17)23-21/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHHTAWTWPMOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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